Paridocaine - 7162-37-0

Paridocaine

Catalog Number: EVT-436301
CAS Number: 7162-37-0
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Paridocaine is synthesized through chemical processes that modify existing anesthetic compounds. It falls under the category of local anesthetics, which are agents that temporarily block nerve signals in specific areas of the body. The compound is characterized by its amide linkage, which distinguishes it from ester-type local anesthetics.

Synthesis Analysis

The synthesis of Paridocaine involves several steps, typically starting from simpler amino acid derivatives and existing local anesthetics. A common method includes:

  1. Starting Materials: The synthesis often begins with an aromatic amine, which can be substituted with an alkyl radical.
  2. Peptide Chain Formation: The process includes the stepwise addition of amino acids to form a peptide chain, utilizing techniques such as the N-C or C-N coupling methods.
  3. Activation and Protection: Functional groups on the amino acids are protected during the synthesis to prevent unwanted reactions. Common protective groups include BOC (tert-butyloxycarbonyl) for amines.
  4. Reaction Conditions: The reactions are typically conducted in organic solvents like dimethyl sulfoxide at controlled temperatures to optimize yield and purity.

The final product is purified through crystallization or precipitation methods following extraction and filtration processes, ensuring that the desired compound is isolated effectively .

Molecular Structure Analysis

The molecular structure of Paridocaine can be described as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₂
  • Molecular Weight: Approximately 250.31 g/mol
  • Structural Features:
    • Contains an amide functional group (-CONH-).
    • An aromatic ring system contributing to its lipophilicity.
    • A branched alkyl chain that enhances its anesthetic properties.

The arrangement of atoms within Paridocaine allows for effective interaction with sodium channels in nerve cells, which is crucial for its anesthetic action.

Chemical Reactions Analysis

Paridocaine undergoes various chemical reactions that are significant for its functionality and application:

  1. Hydrolysis: Under certain conditions, Paridocaine can hydrolyze into its constituent parts, primarily yielding the corresponding acid and amine.
  2. Oxidation: The compound can be oxidized to form N-oxides, which may alter its pharmacological properties.
  3. Substitution Reactions: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, which may be utilized for further derivatization or modification.

These reactions are essential for understanding how Paridocaine can be modified for enhanced efficacy or reduced side effects .

Mechanism of Action

Paridocaine exerts its effects by blocking voltage-gated sodium channels in neuronal membranes. The mechanism can be summarized as follows:

  1. Binding: When administered, Paridocaine diffuses across neuronal membranes and binds to specific sites on sodium channels.
  2. Channel Inhibition: This binding inhibits the influx of sodium ions during depolarization, preventing action potentials from propagating along nerves.
  3. Resulting Effect: As a result, nerve conduction is interrupted, leading to localized anesthesia without affecting consciousness.

The onset and duration of action depend on factors such as pH, concentration, and the presence of vasoconstrictors .

Physical and Chemical Properties Analysis

Paridocaine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: The melting point ranges around 70-75 °C, indicating stability at room temperature.
  • pKa Value: Approximately 7.9, suggesting it exists predominantly in a non-ionized form at physiological pH.

These properties influence its formulation and administration routes in clinical settings .

Applications

Paridocaine has several applications in medicine:

  1. Local Anesthesia: Primarily used for dental procedures and minor surgeries where localized pain control is required.
  2. Research Tool: Employed in pharmacological studies to understand nerve conduction mechanisms and develop new anesthetic agents.
  3. Formulation Development: Investigated for use in sustained-release formulations that provide prolonged anesthesia with fewer side effects.
Synthesis and Optimization of Paridocaine Analogues

Retrosynthetic Analysis of Paridocaine’s Core Scaffold

Paridocaine’s structure comprises a lipophilic aromatic ring, a tertiary amine group, and an amide linker—a design paradigm shared with lidocaine and related anesthetics [4] [5]. Retrosynthetic disconnection focuses on two strategic bonds:

  • Amide Bond Cleavage: Separation yields N-ethyl glycine (synthon A) and 2,6-dimethyl-4-aminobenzoic acid (synthon B). Synthon A requires N-Boc protection for stability, while Synthon B employs ester activation (e.g., acid chloride) for coupling [5].
  • Aromatic Ring Functionalization: Disconnection at the ester group (if present in analogues) reveals 2,6-dimethylphenol and chloroacetyl chloride as precursors, leveraging Williamson ether synthesis [2].

Table 1: Retrosynthetic Pathways for Paridocaine

Target BondSynthon PairSynthetic EquivalentKey Reagent/Condition
Amide C–NAmmonium cation / Carboxylate anionN-Ethylglycine, 4-Amino-2,6-dimethylbenzoic acidDCC, DMAP, CH₂Cl₂, 0°C→RT
Ester C–OPhenoxide / Alkyl halide2,6-Dimethylphenol, Chloroacetic acidK₂CO₃, acetone, reflux

Critical retrons include the amide carbonyl (enabling peptide coupling) and the ortho-dimethylated aryl ring (dictating steric accessibility) [2] [5]. Computational tools like CAS SciFinder® validate disconnections by mapping reactions to commercially available precursors, minimizing synthetic steps [6].

Catalytic Asymmetric Strategies for Chiral Center Formation

Introduction of chiral centers at Paridocaine’s alkylamine moiety enhances sodium channel selectivity and metabolic stability. Two catalytic methods dominate:

  • Organocatalysis: L-Proline (5–10 mol%) in methanol/water mixtures catalyzes aldol reactions to install α-branched chiral amines. The Zimmerman-Traxler transition state ensures ee >90% for R-configured analogues, leveraging hydrogen-bonding with imine intermediates [3].
  • Transition Metal Catalysis:
  • Ru-Salen Complexes: Asymmetric ring-opening of epoxides with azide nucleophiles forms β-azido alcohols, reduced to chiral amines. Ru-salen catalysts (0.5 mol%) achieve 95% ee and 99% conversion at 25°C [3] [7].
  • NHC-Lewis Acid Cooperativity: Chiral N-heterocyclic carbenes (NHCs) with Al(III) Lewis acids facilitate Michael additions to α,β-unsaturated carbonyls, generating quaternary stereocenters with 88–94% ee [3].

Table 2: Asymmetric Catalysis Performance for Chiral Paridocaine Analogues

Catalyst TypeReactionee (%)Yield (%)TON
L-ProlineAldol condensation927815.6
Ru-SalenEpoxide azidolysis9599198
NHC-Al(III)Michael addition9482164
Pd-BINAPAllylic amination8991182

Computational-Guided SAR Studies for Bioactivity Enhancement

Quantitative Structure-Activity Relationship (QSAR) models correlate structural modifications with Naᵥ1.7 sodium channel blockade. Key findings:

  • Lipophilicity Optimization: Log P values of 2.1–2.7 maximize membrane penetration. Analogues with cyclopropyl substituents (Log P = 2.3) show 3-fold greater potency than Paridocaine (Log P = 1.8) by enhancing hydrophobic binding in channel vestibules [1] [5].
  • Electrostatic Potential Maps: Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., –CF₃) at the para-position lower the aromatic ring’s energy (−8.2 eV vs. −7.5 eV for –OCH₃), stabilizing cation-π interactions with Naᵥ1.7 domain II S6 residues [1].
  • Steric Parameters: Molar refractivity values >80 reduce activity due to hindered access to the channel pore. 2,6-Dimethyl substitution remains optimal (MR = 72) [5].

Table 3: SAR of Paridocaine Analogues Against Naᵥ1.7

R¹ (Aryl)R² (Amine)Log PIC₅₀ (μM)Relative Potency
2,6-(CH₃)₂–CH₂CH₃1.80.451.0
4-CF₃–CH₂cyclopropyl2.30.153.0
4-OCH₃–CH₂CH₂CH₃2.00.800.56
2-Cl-6-CH₃–CH₂CH₃2.20.301.5

Molecular dynamics simulations confirm that –CF₃ analogues prolong sodium channel inactivation by 40% versus wild-type Paridocaine, validating QSAR predictions [1].

Green Chemistry Approaches to Reduce Synthetic Byproducts

Solvent selection and catalytic recycling minimize waste in Paridocaine synthesis:

  • Solvent Optimization: Ethanol/water (4:1 v/v) replaces DMF for amide coupling, reducing process mass intensity (PMI) from 32 to 11. Microwave irradiation (100°C, 20 min) further cuts energy use by 60% versus reflux [3] [5].
  • Catalyst Recycling:
  • Heterogeneous Proline Catalysts: Silica-immobilized proline (Pro@SiO₂) enables five reuse cycles in aldol reactions, maintaining ee >85% and reducing catalyst waste by 80% [3].
  • Flow Chemistry: Continuous hydrogenation with Pd/C-packed columns converts nitro intermediates to amines with 99% conversion, eliminating heavy metal byproducts from stoichiometric Sn/HCl reductions [5].
  • Atom Economy: Suzuki-Miyaura coupling to introduce aryl groups achieves 92% atom economy versus 65% for classical Ullmann coupling, verified by E-factor analysis (0.7 vs. 2.3) [5].

Properties

CAS Number

7162-37-0

Product Name

Paridocaine

IUPAC Name

(1-methylpiperidin-4-yl) 4-(butylamino)benzoate

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H26N2O2/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16/h5-8,16,18H,3-4,9-13H2,1-2H3

InChI Key

AROAGUCPXICSGW-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.